

crystal structure of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Cat. No.: B011028

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **2-Hydroxy-8-methylquinoline-3-carbaldehyde** Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.^{[1][2]} Among its myriad derivatives, **2-Hydroxy-8-methylquinoline-3-carbaldehyde** represents a particularly valuable synthetic intermediate due to its reactive aldehyde function and the electronic properties conferred by the hydroxy and methyl groups. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive technical exploration of the synthesis and structural elucidation of **2-Hydroxy-8-methylquinoline-3-carbaldehyde** derivatives, with a primary focus on single-crystal X-ray diffraction analysis. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize crystallographic data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a privileged structure known for its potent metal-chelating and biological activities.[2][4] The subject of this guide, **2-Hydroxy-8-methylquinoline-3-carbaldehyde**, which exists in tautomeric equilibrium with 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, combines the features of the 8-HQ framework with a versatile carbaldehyde group at the 3-position.[5] This aldehyde function serves as a synthetic handle for creating a diverse library of derivatives, most notably Schiff bases, which are themselves a class of compounds with significant therapeutic potential.

A definitive understanding of a molecule's crystal structure is the bedrock of structure-activity relationship (SAR) studies. It reveals crucial information on molecular geometry, conformation, and the non-covalent interactions—such as hydrogen bonding and π - π stacking—that govern molecular recognition at a biological target and packing in the solid state.[6][7] This guide will illuminate the pathway from synthesis to full structural characterization, providing the foundational knowledge necessary to exploit this chemical scaffold.

Synthesis and Derivatization

The preparation of the title compound and its subsequent derivatives relies on established, robust chemical transformations. The choice of methodology is dictated by the need for regiochemical control and high yields.

Synthesis of the Core Scaffold

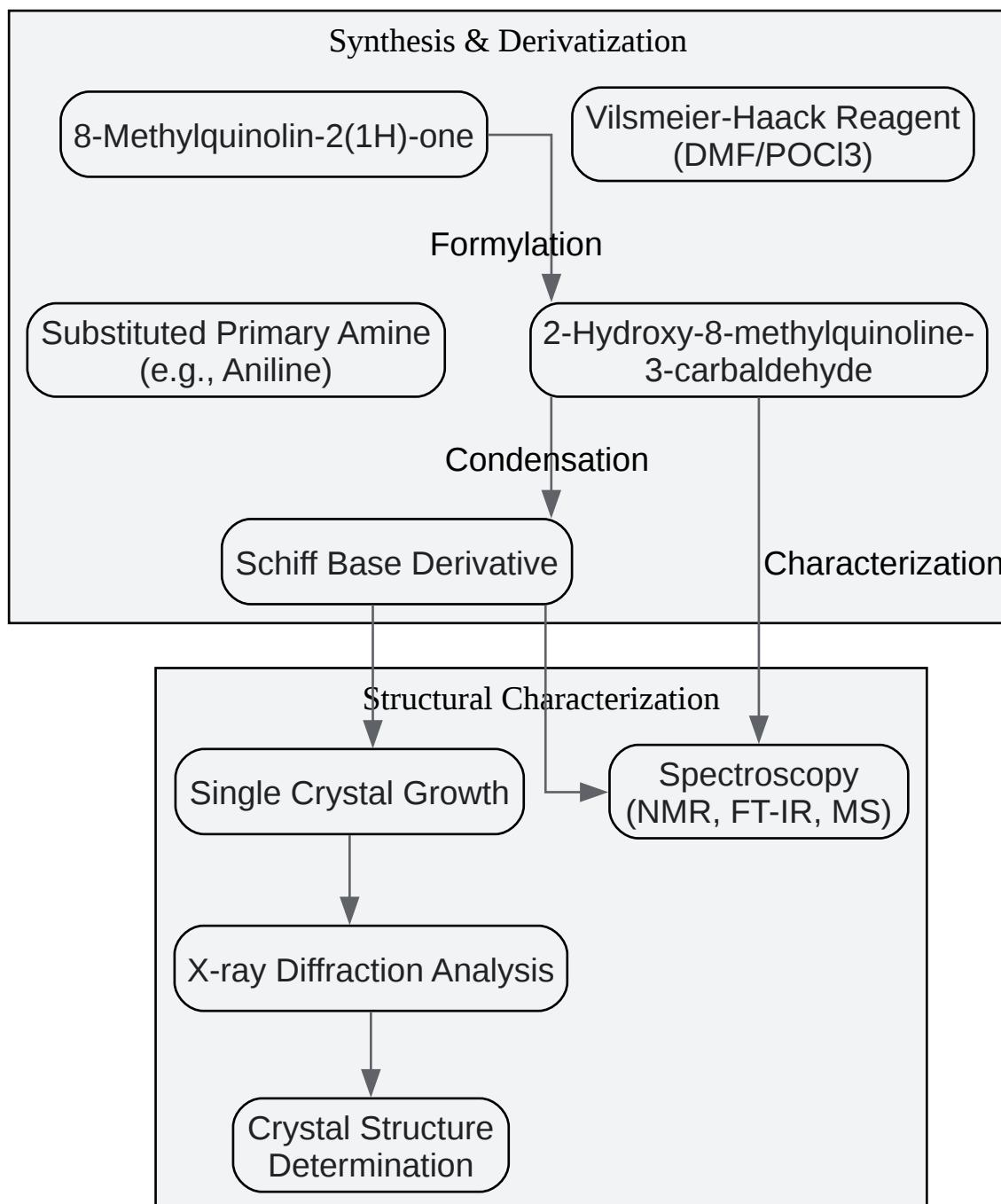
The most common and effective method for introducing a formyl (-CHO) group onto an activated aromatic ring is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation.

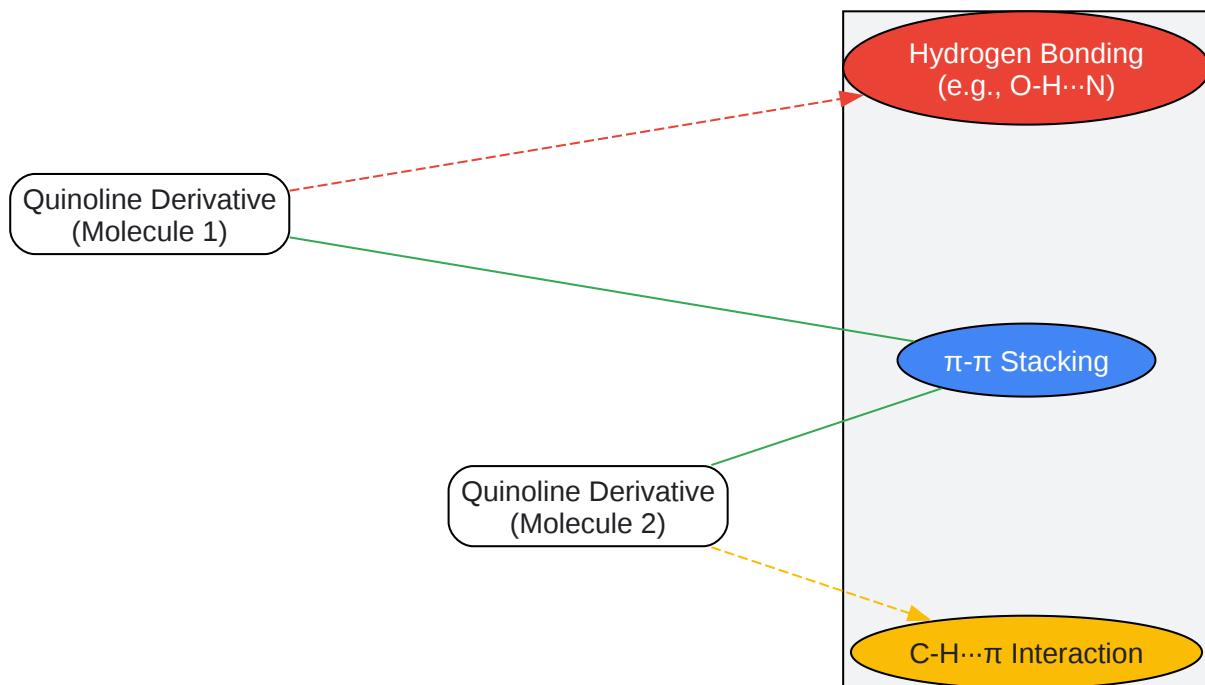
Rationale for Method Selection: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich heterocyclic systems. The hydroxyl group (in its enol form) at the 2-position of the quinoline ring activates the system, directing formylation to the adjacent C3 position.

Experimental Protocol: Synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde

- Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C to form the Vilsmeier reagent.
- Reaction: Dissolve 8-methylquinolin-2(1H)-one (1 equivalent) in DMF and add it slowly to the prepared Vilsmeier reagent.
- Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Hydrolysis: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.
- Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.
- Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure **2-Hydroxy-8-methylquinoline-3-carbaldehyde**.

Synthesis of Derivatives: Schiff Base Formation


The aldehyde group is readily converted into an imine (Schiff base) through condensation with primary amines. This reaction significantly expands the chemical diversity and biological potential of the scaffold.


Rationale for Derivatization: Condensation with various substituted anilines or other primary amines introduces new functional groups and steric bulk, allowing for the fine-tuning of properties such as solubility, lipophilicity, and biological target affinity.^{[8][9]}

Experimental Protocol: General Schiff Base Synthesis

- Dissolution: Dissolve **2-Hydroxy-8-methylquinoline-3-carbaldehyde** (1 equivalent) in ethanol in a round-bottom flask.
- Addition: Add the desired substituted aniline (1 equivalent) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.
- Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
- Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Diagram: Synthetic Workflow The following diagram outlines the general workflow from the starting material to the final, structurally characterized derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-8-methylquinoline-3-carbaldehyde | C11H9NO2 | CID 788660 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- To cite this document: BenchChem. [crystal structure of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011028#crystal-structure-of-2-hydroxy-8-methylquinoline-3-carbaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com